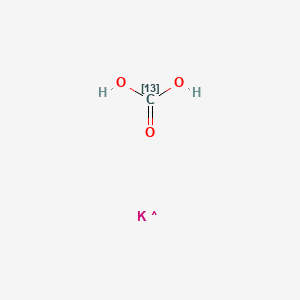![molecular formula C24H44N2O6Si2 B12391844 1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12391844.png)
1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of nucleoside analogs. This compound is characterized by its unique structure, which includes a pyrimidine-2,4-dione moiety attached to a modified ribose sugar. The presence of tert-butyl(dimethyl)silyl groups provides stability and protection to the hydroxyl groups during synthetic processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the ribose sugar are protected using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.
Formation of the Glycosidic Bond: The protected ribose is then coupled with a pyrimidine-2,4-dione derivative using a glycosylation reaction. This step often requires the use of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate.
Deprotection: The final step involves the removal of the protecting groups using a fluoride source such as tetrabutylammonium fluoride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesizers, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions: 1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as Jones reagent.
Reduction: The pyrimidine ring can be reduced to a dihydropyrimidine using reducing agents like sodium borohydride.
Substitution: The tert-butyl(dimethyl)silyl groups can be substituted with other protecting groups or functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Jones reagent (chromic acid in acetone)
Reduction: Sodium borohydride in methanol
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran
Major Products:
Oxidation: Carboxylic acid derivative
Reduction: Dihydropyrimidine derivative
Substitution: Deprotected hydroxyl groups or new functionalized derivatives
科学的研究の応用
1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of nucleoside analogs and other complex organic molecules.
Biology: Studied for its potential as an antiviral agent due to its structural similarity to natural nucleosides.
Medicine: Investigated for its potential use in antiviral therapies, particularly against viruses that rely on nucleoside analogs for replication.
Industry: Utilized in the development of new materials and chemical processes that require stable and protected hydroxyl groups.
作用機序
The mechanism of action of 1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into nucleic acids. Once incorporated, it can inhibit viral replication by terminating the elongation of the nucleic acid chain. The molecular targets include viral polymerases, which are essential for the replication of viral genomes. The pathways involved include the inhibition of nucleic acid synthesis and the disruption of viral replication cycles.
類似化合物との比較
- 1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidine-2,4-dione
- 1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-ethyloxolan-2-yl]pyrimidine-2,4-dione
Comparison:
- Uniqueness: The presence of the prop-2-enyl group in 1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione provides unique reactivity and potential for further functionalization compared to its methyl and ethyl analogs.
- Stability: The tert-butyl(dimethyl)silyl groups offer enhanced stability and protection to the hydroxyl groups, making it suitable for various synthetic applications.
- Biological Activity: The structural modifications can influence the compound’s biological activity, making it a valuable candidate for antiviral research.
特性
分子式 |
C24H44N2O6Si2 |
|---|---|
分子量 |
512.8 g/mol |
IUPAC名 |
1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H44N2O6Si2/c1-12-14-24(16-27)19(32-34(10,11)23(5,6)7)18(31-33(8,9)22(2,3)4)20(30-24)26-15-13-17(28)25-21(26)29/h12-13,15,18-20,27H,1,14,16H2,2-11H3,(H,25,28,29)/t18-,19?,20+,24+/m0/s1 |
InChIキー |
KGAPLZBTUZPPLY-LHVQYSJDSA-N |
異性体SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H](O[C@](C1O[Si](C)(C)C(C)(C)C)(CC=C)CO)N2C=CC(=O)NC2=O |
正規SMILES |
CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=CC(=O)NC2=O)(CC=C)CO)O[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-(dimethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12391783.png)


![[(2R,3R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12391801.png)
![3-[1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl]-5-(4-fluorophenyl)-1,2-oxazole](/img/structure/B12391809.png)





